(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester
Description
(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester is a complex organic compound with the molecular formula C13H25N2O5I This compound is characterized by its ester functional groups and the presence of an iodide ion
Properties
IUPAC Name |
(2-acetamido-3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5.HI/c1-7-19-11(17)13(14-10(3)16,9-15(4,5)6)12(18)20-8-2;/h7-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFCSEOFIDZTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](C)(C)C)(C(=O)OCC)NC(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558828 | |
| Record name | (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-61-4 | |
| Record name | (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- Amino acid derivatives such as N-acetylated amino acids with free carboxyl groups.
- Alkylating agents such as methyl iodide or ethyl iodide for quaternization.
- Esterification reagents like ethanol in acidic conditions or using diethyl chlorophosphate for diethyl ester formation.
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Formation of acetamido group on amino acid |
| 2 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) or DCC coupling | Conversion of carboxyl groups to diethyl esters |
| 3 | Quaternization | Trimethylamine and methyl iodide or ethyl iodide | Formation of trimethylammonium iodide salt |
Specific Methodologies
- N-Acetylation : The amino group of the amino acid is acetylated using acetic anhydride under mild basic conditions to prevent side reactions.
- Diethyl Ester Formation : The free carboxylic acids are converted to diethyl esters by refluxing with excess ethanol and a strong acid catalyst, ensuring high esterification yield.
- Quaternization : The tertiary amine is reacted with methyl iodide or ethyl iodide in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium iodide salt.
Research Findings and Optimization Data
Reaction Yields and Purity
| Step | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| N-Acetylation | 85-95 | >98 | Mild conditions favor selective acetylation |
| Esterification | 80-90 | >95 | Acid catalysis essential for complete esterification |
| Quaternization | 75-85 | >98 | Excess alkylating agent improves conversion |
Solvent and Temperature Effects
- Esterification reactions proceed optimally at reflux temperatures (~78°C for ethanol).
- Quaternization is favored at room temperature to 50°C to prevent decomposition.
- Polar aprotic solvents enhance quaternization efficiency.
Analytical Techniques for Monitoring Preparation
- NMR Spectroscopy : Confirms acetylation and esterification through characteristic chemical shifts.
- Mass Spectrometry : Verifies molecular weight and quaternary ammonium formation.
- HPLC : Assesses purity and monitors reaction progress.
- Elemental Analysis : Confirms iodide content and ester formation.
Summary Table of Preparation Conditions
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Acetylation | Acetic anhydride, base | Dichloromethane or aqueous | 0-25°C | 1-2 h | 85-95 | Controlled pH avoids side reactions |
| Esterification | Ethanol, H2SO4 | Ethanol | Reflux (~78°C) | 4-6 h | 80-90 | Excess ethanol drives reaction |
| Quaternization | Methyl iodide or ethyl iodide | Acetonitrile or DMF | RT to 50°C | 12-24 h | 75-85 | Stoichiometric excess improves yield |
Chemical Reactions Analysis
Types of Reactions
(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways. Its quaternary ammonium structure allows it to bind to negatively charged sites on biomolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Bromide Diethyl Ester
- (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Chloride Diethyl Ester
- (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Fluoride Diethyl Ester
Uniqueness
Compared to its analogs, (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium iodide diethyl ester, with the CAS number 7689-61-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating it contains multiple functional groups that may contribute to its biological activity.
Research indicates that compounds like this compound may interact with biological membranes and enzymes. Its quaternary ammonium structure suggests potential roles in:
- Membrane disruption : Quaternary ammonium compounds often exhibit surfactant properties, which can lead to membrane destabilization.
- Enzyme inhibition : The presence of carboxylate groups may allow for interactions with enzymes involved in metabolic pathways.
2. Cytotoxicity and Antineoplastic Activity
Research into related alkylating agents indicates potential cytotoxic effects against cancer cells. A comparative study highlighted various alkylating agents' biological activities, suggesting that this compound may also exhibit cytotoxicity in neoplastic models .
Table 1: Summary of Biological Activities
Toxicological Profile
The toxicological assessment of similar esters indicates a low toxicity profile when metabolized into simpler carboxylic acids. Studies have shown that the hydrolysis of esters by carboxylesterases leads to non-toxic metabolites .
Table 2: Toxicological Data
| Compound Type | NOAEL (mg/kg bw/d) | Observed Effects |
|---|---|---|
| Simple Esters | 1,250 - 2,500 | Low local toxicity; no systemic effects observed. |
| Alkylating Agents | Varies | Cytotoxicity in specific cancer models noted. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., diethyl acetamidomalonate derivatives) with methyl iodide under anhydrous conditions. Optimization requires monitoring solvent polarity (e.g., acetonitrile vs. DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:alkylating agent) via TLC or HPLC . Post-reaction purification involves sequential washes with water to remove excess iodide salts and unreacted precursors, as described in analogous protocols for amine-containing esters .
| Synthesis Optimization Parameters |
|---|
| Solvent polarity (dielectric constant) |
| Temperature control (±2°C) |
| Catalyst (e.g., NaHCO₃) |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Identify acetamido protons (δ 1.8–2.1 ppm), trimethylammonium (δ 3.0–3.3 ppm), and ester carbonyls (δ 170–175 ppm) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to detect impurities (<0.5% area).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during quaternization of tertiary amine precursors?
- Methodological Answer : Competing SN1/SN2 pathways may lead to Hofmann elimination (yielding alkenes) or over-alkylation. Kinetic studies (e.g., variable-temperature NMR) can differentiate pathways. For example, steric hindrance from the acetamido group favors SN2, while polar solvents stabilize carbocation intermediates in SN1 . Mitigate side reactions by using bulky counterions (e.g., tetrafluoroborate) or lowering reaction temperatures.
| Side Reaction Analysis |
|---|
| Hofmann elimination |
| Over-alkylation |
Q. How do solvent and pH affect the stability of the trimethylammonium moiety in aqueous solutions?
- Methodological Answer : Hydrolytic stability studies (pH 3–9, 25–50°C) show degradation via nucleophilic attack on the quaternary ammonium center. Buffer solutions (e.g., phosphate at pH 7.4) accelerate hydrolysis, with t₁/₂ reduced by 40% compared to unbuffered systems. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ ≈ 65–75 kJ/mol) and predict shelf-life under storage conditions .
Q. What computational strategies validate the stereoelectronic effects of the dicarboxyethyl group on reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that the electron-withdrawing dicarboxyethyl group stabilizes transition states during quaternization. Compare LUMO maps of the tertiary amine precursor and product to identify charge redistribution at the reaction site. Validate with experimental kinetic isotope effects (KIEs) using deuterated methyl iodide .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound across studies?
- Methodological Answer : Cross-examine variables:
- Purity of precursors : Commercial diethyl acetamidomalonate may contain residual acetic acid, reducing alkylation efficiency.
- Workup protocols : Incomplete removal of diethylammonium chloride (via water washes) falsely inflates yields .
- Analytical methods : HPLC vs. gravimetric analysis may differ due to hygroscopicity. Standardize reporting with triplicate runs and error margins (±5%).
Tables for Comparative Analysis
| Characterization Techniques | Detection Limit | Relevance to Structure |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 0.1 mmol | Confirms ester/ammonium groups |
| HPLC-UV (254 nm) | 0.01% | Quantifies purity |
| High-Resolution Mass Spectrometry (HRMS) | 1 ppm | Validates molecular formula |
| Stability Under pH Conditions | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 3 (HCl) | 48 hours | De-esterified acid |
| pH 7.4 (Phosphate buffer) | 28 hours | Trimethylamine |
| pH 9 (NaOH) | 12 hours | Acetamido cleavage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
